(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
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Description
(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one has been used as a key compound in the synthesis of various novel chemical compounds. For instance, it has been utilized in the creation of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other heterocyclic compounds, showing moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Diverse Chemical Reactions
This compound also demonstrates versatility in chemical reactions, facilitating the synthesis of arylaminoprop-2-en-1-one derivatives and other compounds, showcasing its role as a multifunctional building block in chemical synthesis (Farag et al., 2011).
Structural Diversity through Alkylation and Ring Closure
It's also been a starting material for generating a structurally diverse library of compounds via alkylation and ring closure reactions. This includes the production of dithiocarbamates, thioethers, and various NH-azoles, demonstrating its utility in expanding chemical libraries (Roman, 2013).
Synthesis of Cyclooxygenase-2 Inhibitors
In another study, the compound was synthesized and structurally determined by X-ray crystallography, followed by molecular docking and bioassay studies to evaluate its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Role in Phosphorylation
The compound has also been involved in detailed studies on phosphorylation, leading to the creation of thiazolobenzimidazol-3-oxopropenyl-phosphonate and phosphonic diamide mixtures, contributing to the understanding of phospha-Michael addition reactions (Abdou et al., 2016).
Applications in Organic Synthesis
Moreover, it has been used in the preparation of multifunctional compounds for synthesizing polysubstituted heterocyclic systems, further highlighting its significance in organic synthesis (Pizzioli et al., 1998).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-5-4-6-15(11-13)19-16-12-14(7-8-17(16)20-23-19)18(22)9-10-21(2)3/h4-12H,1-3H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKXASGGYYJJB-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324733 |
Source
|
Record name | (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691870-03-8 |
Source
|
Record name | (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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